Mozavaptan Mozavaptan Mozavaptan is a member of benzamides. It has a role as an aquaretic.
Brand Name: Vulcanchem
CAS No.: 137975-06-5
VCID: VC20741949
InChI: InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol

Mozavaptan

CAS No.: 137975-06-5

Cat. No.: VC20741949

Molecular Formula: C27H29N3O2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Mozavaptan - 137975-06-5

CAS No. 137975-06-5
Molecular Formula C27H29N3O2
Molecular Weight 427.5 g/mol
IUPAC Name N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Standard InChI Key WRNXUQJJCIZICJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C

Chemical Structure and Properties

Molecular Structure

Mozavaptan is a benzazepine derivative with the molecular formula C27H29N3O2 and a molecular weight of 427.5381 g/mol . Its chemical name is N-[4-[[5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl]phenyl]-2-methyl-benzamide . The compound features a benzazepine core structure with attached functional groups that confer its specific receptor-binding properties.

Physical and Chemical Properties

Mozavaptan is characterized by the following properties:

PropertyValueReference
Molecular FormulaC27H29N3O2
Molecular Weight427.5381 g/mol
CAS Registry Number137975-06-5
Bioavailability0.01%
Dissociation ConstantspKa1 = 13.2 (acidic), pKa2 = 7.61 (basic)
StereochemistryRacemic
Defined Stereocenters0/1

The compound's low bioavailability (0.01%) indicates that it has limited absorption when administered orally, which has implications for its dosing requirements in clinical settings .

Pharmacology and Mechanism of Action

Receptor Binding Profile

Mozavaptan demonstrates selective antagonism at vasopressin receptors, with higher affinity for the V2 receptor subtype compared to V1 receptors. The compound's binding affinities are summarized in the table below:

Receptor TargetActionActivity ParameterValueReference
Vasopressin V2 receptorAntagonistKi8.03 (-log[M])
Vasopressin V2 receptorAntagonistIC5014 nM
Vasopressin V1a receptor-Ki6.71 (-log[M])
Vasopressin V1a receptor-IC501.2 μM
Vasopressin V1b receptorAntagonistKi4.80 (-log[M])
Oxytocin receptor-Ki6.18 (-log[M])

This receptor binding profile demonstrates that Mozavaptan has approximately 86-fold greater selectivity for V2 receptors compared to V1 receptors, making it a selective V2 receptor antagonist .

Clinical Applications

Approved Indications

Mozavaptan (marketed under the brand name Physuline) was approved in Japan in 2006 as an orphan drug specifically for the treatment of ectopic antidiuretic hormone syndrome, a condition characterized by inappropriate secretion of antidiuretic hormone resulting in dilutional hyponatremia . This syndrome is often associated with certain malignancies, particularly small cell lung cancer, and represents a significant clinical challenge.

Clinical Efficacy

A clinical evaluation of Mozavaptan's effectiveness in 16 patients with ectopic antidiuretic hormone syndrome demonstrated significant improvements in serum sodium concentrations. During a short-term (7-day) treatment period, serum sodium levels increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/L (P = 0.002), with corresponding improvements in symptoms associated with hyponatremia .

Follow-up data collected during the 43 months after its market launch indicated that 100 patients had been treated with Mozavaptan, with clinical outcomes similar to those observed in the initial clinical trial . These results confirm the drug's efficacy in addressing the challenging clinical problem of hyponatremia associated with ectopic antidiuretic hormone syndrome.

Treatment Benefits

The clinical benefits of Mozavaptan extend beyond simple correction of serum sodium levels. Treatment with this agent offers several important advantages:

  • It allows hyponatremic cancer patients to receive aggressive chemotherapy with platinum-containing drugs, which would otherwise be contraindicated due to the risk of worsening hyponatremia

  • It frees patients from strict fluid intake restrictions, thereby improving quality of life

  • It provides a targeted approach to treating hyponatremia by addressing the underlying pathophysiological mechanism

Comparison with Other Vaptans

The Vaptan Class

Mozavaptan belongs to a larger class of vasopressin receptor antagonists known as "vaptans." Other members of this class include:

VaptanReceptor SelectivityRoute of AdministrationStatusReference
MozavaptanV2-selectiveOralApproved in Japan
LixivaptanV2-selectiveOralInvestigational
SatavaptanV2-selectiveOralInvestigational
TolvaptanV2-selectiveOralApproved
ConivaptanDual V1a/V2IntravenousApproved

While all vaptans share the common mechanism of vasopressin receptor antagonism, they differ in their receptor selectivity, pharmacokinetic properties, and approved indications . Mozavaptan distinguishes itself as an early member of this drug class that established the clinical utility of vasopressin antagonism in treating hyponatremia.

Therapeutic Considerations

Unlike some other medications used to manage hyponatremia, the vaptans including Mozavaptan offer several advantages:

  • They promote electrolyte-free water excretion without affecting electrolyte excretion

  • They provide a targeted approach to correcting the underlying pathophysiology of inappropriate antidiuretic hormone activity

  • They can be particularly effective in the management of hypervolemic and euvolemic hyponatremia

Experimental Research Findings

Preclinical Studies

Preclinical research provided important insights into Mozavaptan's pharmacological properties. In experimental studies, Mozavaptan at doses of 10 to 100 μg/kg intravenously inhibited the antidiuretic action of exogenously administered arginine vasopressin in water-loaded, alcohol-anesthetized rats in a dose-dependent manner . These findings confirmed the compound's ability to antagonize the effects of vasopressin at the receptor level.

Further studies demonstrated that Mozavaptan causes a competitive displacement of [3H]-arginine vasopressin binding to both V1 and V2 receptors, with a significantly higher affinity for V2 receptors (IC50 of 14 nM) compared to V1 receptors (IC50 of 1.2 μM) . The dissociation constant (Kd) of [3H]-AVP was significantly reduced in both rat liver and kidney in the presence of Mozavaptan (Kd=1.1 nM in liver, Kd=1.38 nM in kidney) .

Binding Kinetics Research

Research on the binding kinetics of Mozavaptan utilized liver and kidney plasma membranes incubated with increasing concentrations of [3H]-AVP with or without excess unlabelled AVP to obtain saturation curves . Investigations into whether Mozavaptan interacts competitively or noncompetitively with the receptor examined the saturation binding of [3H]-AVP in the absence and presence of Mozavaptan at various concentrations . These studies confirmed the competitive nature of Mozavaptan's receptor antagonism.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator